1-(2-Hydroxy-2-methylpropyl)-N-(5-((7-methoxyquinolin-4-yl)oxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide, commonly referred to as AMG 458, is a potent, selective, and orally bioavailable small molecule inhibitor of the c-Met receptor tyrosine kinase. [, , ] It was discovered and developed by Amgen Inc. as a potential therapeutic agent for cancers driven by c-Met deregulation. [, ] AMG 458 acts by competitively binding to the ATP-binding site of the c-Met kinase domain, thereby inhibiting its kinase activity and downstream signaling. [, ]
AMG-458 is a potent small molecule inhibitor targeting the c-Met receptor, a proto-oncogene protein that plays a critical role in cellular signaling pathways related to growth, survival, and metastasis in cancer. The compound has garnered attention for its potential therapeutic applications in oncology, particularly in tumors that exhibit aberrant c-Met signaling.
AMG-458 was developed by Amgen and is classified as a c-Met inhibitor. It is designed to selectively inhibit the activity of the c-Met receptor tyrosine kinase, which is implicated in various malignancies. The compound has shown promise in preclinical studies for its ability to inhibit tumor growth and induce apoptosis in cancer cells expressing c-Met.
The synthesis of AMG-458 involves several key steps, primarily focusing on coupling reactions that construct the core structure of the molecule. One notable method includes:
The synthesis has been reported to achieve excellent yields with high diastereoselectivity, although enantioselectivity may vary depending on the specific synthetic route employed .
The molecular structure of AMG-458 can be characterized by its unique arrangement of atoms that confer its biological activity. Key structural features include:
This structural configuration allows AMG-458 to effectively bind to the active site of c-Met, inhibiting its kinase activity .
AMG-458 undergoes various chemical reactions during its synthesis, including:
These reactions are typically monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure product purity and yield .
AMG-458 exerts its anticancer effects primarily through the inhibition of c-Met signaling pathways. The mechanism involves:
In vitro studies have demonstrated that AMG-458 significantly inhibits tumor growth in various cancer cell lines, including those resistant to other therapies .
AMG-458 has significant potential applications in cancer therapy due to its selective inhibition of c-Met signaling. Its primary uses include:
AMG-458 (chemical formula: C₃₀H₂₉N₅O₅; molecular weight: 539.58 g/mol) is a pyrazolone-based class II c-Met inhibitor designed to target the inactive, unphosphorylated conformation of the kinase domain. Its binding mode involves an extended conformation spanning the hinge region (Met1160) to the C-helix, enabling deep penetration into a hydrophobic pocket adjacent to the ATP-binding site. This structural arrangement is facilitated by a quinoline hinge-binding group that forms hydrogen bonds with Met1160 in the hinge region, while the pyrazolone core stabilizes the inactive activation loop (A-loop) through van der Waals interactions with residues like Tyr1230 and Leu1157 [1] [3] [8].
A defining feature of class II inhibitors like AMG-458 is the "5-atom regulation" linker, which connects the hinge-binding moiety to a terminal aromatic group. This linker allows the inhibitor to access the deep hydrophobic pocket, enhancing binding potency. Co-crystallography studies reveal that AMG-458 induces a conformational shift in the A-loop, locking c-Met in an autoinhibitory state and preventing tyrosine phosphorylation (e.g., Tyr1234/Tyr1235). This disrupts downstream signaling cascades (PI3K/AKT, MAPK/ERK) essential for cell proliferation and motility [1] [8] [10].
Table 1: Key Structural Features of AMG-458 Binding to c-Met
Structural Element | Target Interaction | Functional Consequence |
---|---|---|
Quinoline group | Hydrogen bond with Met1160 hinge residue | Anchors inhibitor to kinase ATP pocket |
Pyrazolone core | Hydrophobic packing with Tyr1230 | Stabilizes inactive A-loop conformation |
Methoxy substituents | Occupation of hydrophobic pocket near C-helix | Enhances affinity and selectivity |
Carboxamide linker | "5-atom regulation" spanning hinge to hydrophobic site | Facilitates deep pocket penetration |
Cellular efficacy studies confirm that AMG-458 inhibits HGF-mediated c-Met phosphorylation in PC3 and CT26 cells (IC₅₀: 60–120 nM). In H441 NSCLC cells (constitutively active c-Met), AMG-458 abrogates basal phosphorylation, synergizing with radiotherapy to induce apoptosis via p-Akt/p-Erk suppression [5] [6].
AMG-458 exhibits high selectivity for wild-type (WT) c-Met over closely related kinases, with ~350-fold greater potency against c-Met than VEGFR2 in cellular assays. Its inhibition profile across clinically relevant c-Met mutants was evaluated using enzymatic Ki determinations and cell-based IC₅₀ assays [2] [8]:
Kinome-wide screening reveals moderate off-target activity against RON and Axl (structurally similar RTKs), but no significant inhibition of IGF-1R or ALK. This selectivity stems from AMG-458’s reliance on c-Met-specific hydrophobic residues (e.g., Leu1157 and Val1092) absent in other kinases [3] [8].
Table 2: Selectivity Profile of AMG-458 Across c-Met Variants
c-Met Variant | Ki (nM) | Cellular IC₅₀ (nM) | Clinical Relevance |
---|---|---|---|
Human WT | 1.2 | 60–690 | Baseline activity against primary tumors |
Mouse WT | 2.0 | 120 | Cross-reactivity for murine xenograft models |
H1094R mutant | 0.5 | Not reported | Juxtamembrane mutation; sensitivity retained |
V1092I mutant | 1.1 | Not reported | Juxtamembrane mutation; sensitivity retained |
D1228H mutant | 2.2 | >1,000 | Catalytic site mutation; partial resistance |
In osteosarcoma models, AMG-458’s efficacy correlates with c-Met activation patterns: cells with ligand-independent constitutive phosphorylation (e.g., MG-63) show higher sensitivity than those with HGF-dependent activation [6].
AMG-458 demonstrates consistent inhibition kinetics across species, critical for translational studies. Its Ki for mouse c-Met is 2.0 nM, slightly higher than human WT (1.2 nM), yet still within a potent range. This minor discrepancy arises from sequence variations in the hinge region (e.g., Met1160 in humans vs. Leu1160 in mice), slightly altering hydrogen-bond stability [2] [4].
Mutant kinetics reveal divergent patterns:
Cellular IC₅₀ values vary by model:
In vivo, AMG-458 achieves complete bioavailability in preclinical models and sustains target engagement at 15 μM plasma concentration (6h post-30 mg/kg dose). Tumor growth inhibition in NIH3T3/TPR-Met and U-87 MG xenografts correlates with c-Met phosphorylation suppression (ED₉₀: ~30 mg/kg) [2] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7